Abrocitinib

Vue d'ensemble

Description

Abrocitinib est un inhibiteur oral de petite molécule de la Janus kinase 1 (JAK1), développé par Pfizer pour le traitement de la dermatite atopique modérée à sévère (eczéma). Il est commercialisé sous le nom de marque Cibinqo. This compound a été approuvé pour un usage médical dans l'Union européenne en décembre 2021 et aux États-Unis en janvier 2022 . Le composé est connu pour son efficacité dans la réduction de l'inflammation et l'atténuation des symptômes associés à la dermatite atopique .

Applications De Recherche Scientifique

Abrocitinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the treatment of moderate-to-severe atopic dermatitis in adults and adolescents . The compound has also shown promise in the treatment of other inflammatory and autoimmune diseases, such as bullous pemphigoid . In biological research, this compound is used to study the JAK-STAT signaling pathway and its role in various diseases . Additionally, the compound’s effectiveness in reducing inflammation makes it a valuable tool in the development of new therapeutic agents.

Mécanisme D'action

Abrocitinib, also known as this compound [USAN], PF-04965842, or Cibinqo, is a kinase inhibitor primarily used to treat moderate-to-severe atopic dermatitis in adults .

Target of Action

This compound is an oral small-molecule inhibitor of Janus kinase 1 (JAK1) . Janus kinases are intracellular enzymes involved in transduction pathways that regulate hematopoiesis and immune cell function .

Mode of Action

This compound selectively inhibits JAK1 by obstructing the adenosine triphosphate (ATP) binding site . This inhibition interrupts one of the processes that lead to inflammation . Biochemical assays demonstrate that this compound is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold), as well as the broader kinome .

Biochemical Pathways

The Janus kinase (JAK)–signal transducer and activator of transcription (STAT) signalling pathway plays a central role in the pathogenesis of a variety of autoimmune and inflammatory diseases, including atopic dermatitis . Atopic dermatitis is characterized by epidermal hyperplasia, skin barrier dysfunction, and the aberrant activation of immune cells . This compound preferentially inhibits cytokine-induced STAT phosphorylation by signalling pairs involving JAK1 .

Pharmacokinetics

This compound has a systemic clearance of 64.2 L/h, a steady-state volume of distribution of 100 L, and an extent of absorption >90% . The time to maximum plasma concentration is approximately 0.5 hours, and the absolute oral bioavailability is 60% . The pharmacologic activity of this compound is attributable to the unbound exposures of the parent molecule (~60%) as well as M1 (~10%) and M2 (~30%) in the systemic circulation .

Result of Action

Treatment with this compound is associated with a dose-related increase in B cell counts and a dose-related decrease in NK cell counts . The clinical significance of these changes is unknown . Treatment with 200 mg this compound once-daily was associated with a transient, dose-dependent decrease in platelet count .

Safety and Hazards

Abrocitinib may cause serious side effects, including serious infections, cancer, and immune system problems . It can lower the immune system’s ability to fight infections and may increase the risk of certain cancers . It is associated with transient and usually mild elevations in serum aminotransferase levels during therapy .

Analyse Biochimique

Biochemical Properties

Abrocitinib interacts with the JAK-STAT signalling pathway by inhibiting JAK1 . Biochemical assays demonstrate that this compound is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold) . This selectivity allows this compound to specifically target and inhibit the biochemical reactions mediated by JAK1 .

Cellular Effects

This compound exerts its effects on various types of cells, particularly immune cells . It inhibits the JAK-STAT signalling pathway, which plays a central role in the regulation of immune cell function . By blocking this pathway, this compound can reduce the activation of immune cells, thereby alleviating the symptoms of atopic dermatitis .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of JAK1 . By binding to JAK1, this compound prevents the activation of the JAK-STAT signalling pathway . This inhibition blocks the transduction of signals that would normally lead to the activation of immune cells and the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

This compound has shown rapid and sustained efficacy in phase 3 trials and a consistent, manageable safety profile in long-term studies . Further understanding of the long-term efficacy and safety profile of this compound is important for its appropriate use in treating chronic atopic dermatitis .

Metabolic Pathways

This compound is eliminated primarily by metabolic clearance mechanisms, with less than 1% of the dose being excreted in urine as an unchanged parent drug . The metabolites of this compound are excreted predominantly in urine .

Transport and Distribution

Approximately 64%, 37% and 29% of circulating this compound and its active metabolites M1 and M2, respectively, are bound to plasma proteins . This compound and its active metabolites M1 and M2 bind predominantly to albumin and distribute equally between red blood cells and plasma .

Subcellular Localization

The subcellular localization of this compound is not explicitly mentioned in the search results. As a small molecule inhibitor, this compound is likely to be able to cross cell membranes and exert its effects within the cell. Its primary target, JAK1, is an intracellular enzyme, suggesting that this compound acts within the cell to inhibit this enzyme .

Méthodes De Préparation

La préparation de l'abrocitinib implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode consiste à dissoudre l'this compound dans un solvant choisi parmi le groupe constitué d'esters C2-10, d'alcools C1-6 et de leurs mélanges . Le procédé de préparation de l'this compound cristallin consiste à dissoudre le composé dans un solvant approprié, puis à isoler la forme cristalline par diverses techniques . Les méthodes de production industrielle visent à optimiser le rendement et la pureté du composé, en veillant à ce qu'il réponde aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

L'abrocitinib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'inhibition sélective de JAK1 par l'this compound implique la liaison du composé au site de liaison de l'adénosine triphosphate (ATP), qui est crucial dans le processus inflammatoire .

Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est principalement utilisé pour le traitement de la dermatite atopique modérée à sévère chez les adultes et les adolescents . Le composé s'est également avéré prometteur dans le traitement d'autres maladies inflammatoires et auto-immunes, telles que le pemphigoïde bulleux . En recherche biologique, l'this compound est utilisé pour étudier la voie de signalisation JAK-STAT et son rôle dans diverses maladies . De plus, l'efficacité du composé à réduire l'inflammation en fait un outil précieux dans le développement de nouveaux agents thérapeutiques.

Mécanisme d'action

L'this compound exerce ses effets en inhibant sélectivement la Janus kinase 1 (JAK1), une kinase associée aux récepteurs impliquée dans la transduction des signaux médiés par les cytokines. Lors de la liaison du ligand et de la dimérisation subséquente des récepteurs des cytokines et des hormones, les JAK associées aux récepteurs sont activées et phosphorylées . This compound se lie au site de liaison de l'ATP de JAK1, empêchant son activation et la signalisation subséquente. Cette inhibition réduit la production de cytokines pro-inflammatoires et atténue les symptômes associés à la dermatite atopique .

Comparaison Avec Des Composés Similaires

Abrocitinib est souvent comparé à d'autres inhibiteurs de JAK, tels que le baricitinib et le tofacitinib. Le baricitinib est un inhibiteur de JAK1/2, tandis que le tofacitinib est un inhibiteur de JAK1/3 . La sélectivité de l'this compound pour JAK1 par rapport aux autres JAK le rend unique, car il offre une inhibition ciblée avec potentiellement moins d'effets secondaires . Dans les essais cliniques, l'this compound a montré une efficacité supérieure dans la réduction des démangeaisons et l'amélioration des lésions cutanées par rapport au dupilumab, un autre traitement de la dermatite atopique . Cela met en évidence son potentiel en tant qu'option de traitement plus efficace pour les patients atteints de dermatite atopique modérée à sévère.

Propriétés

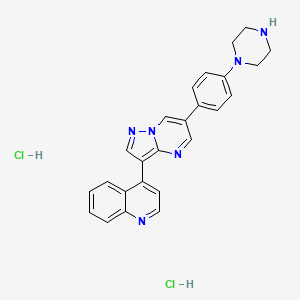

IUPAC Name |

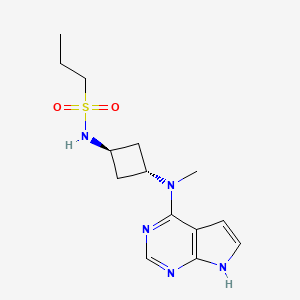

N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEWXNHSKRWHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301126581 | |

| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Janus kinases (JAKs) are a family consisting of four receptor-associated kinases - JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2). Upon ligand binding and subsequent dimerization of cytokine and hormone receptors, receptor-associated JAKs are activated and phosphorylated. This allows the binding of Signal Transducers and Activators of Transcription (STATs), which are transcription factors. STAT binds to the receptor, and JAK phosphorylates and activates STAT to create a STAT dimer. The STAT dimer translocates to the nucleus to upregulate the gene transcription of pro-inflammatory cytokines and growth factors implicated in atopic dermatitis. Blocking the JAK-STAT pathway is advantageous, as it is an intracellular signalling pathway where many pro-inflammatory pathways converge. Each JAK plays a role in the signalling and regulation of different cytokines and immune cells. In atopic dermatitis, JAK1 is the therapeutic target of focus as it is involved in the signalling of the γc family of cytokines involved in immune responses and disease pathophysiology, including IL-2, IL-4, IL-7, IL-9, and IL-15. Abrocitinib reversibly inhibits JAK1 by blocking the adenosine triphosphate (ATP) binding site. Biochemical assays demonstrate that abrocitinib is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold), as well as the broader kinome. Similarly, in cellular settings, abrocitinib preferentially inhibited cytokine-induced STAT phosphorylation by signalling pairs involving JAK1, while sparing signalling by JAK2/JAK2, or JAK2/TYK2 pairs. The relevance of inhibition of specific JAK enzymes to the drug's therapeutic effectiveness is currently unknown. | |

| Record name | Abrocitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1622902-68-4 | |

| Record name | Abrocitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622902684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abrocitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABROCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73SM5SF3OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

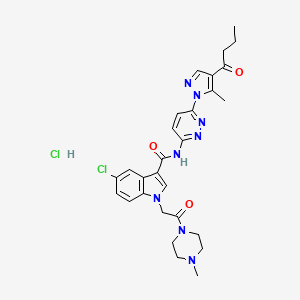

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)

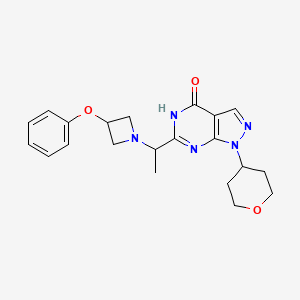

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)